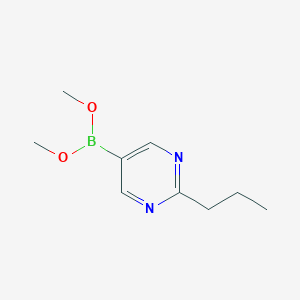
Dimethyl (2-propylpyrimidin-5-yl)boronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2-propylpyrimidin-5-yl)boronate, also known as DPPB, is a boron-containing compound that has gained significant attention in the scientific community due to its potential applications in biological and medicinal research. This compound is a versatile building block that can be used in the synthesis of various boron-containing compounds, including boronic acids and esters.
Mecanismo De Acción
The mechanism of action of Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives is related to their ability to bind to specific proteins or enzymes in the body. Boronic acids and esters, which can be easily synthesized from Dimethyl (2-propylpyrimidin-5-yl)boronate, have been shown to inhibit the activity of certain enzymes, such as proteases and kinases, by forming covalent bonds with their active sites.
Efectos Bioquímicos Y Fisiológicos
Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives have been shown to have a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. Boronic acids and esters, which can be easily synthesized from Dimethyl (2-propylpyrimidin-5-yl)boronate, have been shown to inhibit the activity of certain enzymes involved in cancer cell growth and metastasis, as well as inflammation and viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives in lab experiments include their ease of synthesis, versatility, and ability to selectively target specific enzymes or proteins. However, the limitations of using Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives include their potential toxicity and the need for careful optimization of reaction conditions to achieve high yields.
Direcciones Futuras
There are several future directions for research involving Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives. One potential area of research is the development of new boronic acid and ester derivatives with increased selectivity and potency for specific enzymes or proteins. Another potential area of research is the application of Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives in the development of new anti-cancer, anti-inflammatory, and anti-viral agents. Additionally, the use of Dimethyl (2-propylpyrimidin-5-yl)boronate and its derivatives in the synthesis of new materials, such as polymers and catalysts, is an area of ongoing research.
Métodos De Síntesis
The synthesis of Dimethyl (2-propylpyrimidin-5-yl)boronate involves the reaction of 2-propylpyrimidine with trimethyl borate in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction proceeds through a boronate ester intermediate, which is subsequently methylated to yield Dimethyl (2-propylpyrimidin-5-yl)boronate.
Aplicaciones Científicas De Investigación
Dimethyl (2-propylpyrimidin-5-yl)boronate has been extensively used in scientific research as a boron-containing building block for the synthesis of various boron-containing compounds. Boronic acids and esters, which can be easily synthesized from Dimethyl (2-propylpyrimidin-5-yl)boronate, have been shown to have a wide range of biological and medicinal applications, including as enzyme inhibitors, anti-cancer agents, and anti-inflammatory agents.
Propiedades
Número CAS |
106832-86-4 |
|---|---|
Nombre del producto |
Dimethyl (2-propylpyrimidin-5-yl)boronate |
Fórmula molecular |
C9H15BN2O2 |
Peso molecular |
194.04 g/mol |
Nombre IUPAC |
dimethoxy-(2-propylpyrimidin-5-yl)borane |
InChI |
InChI=1S/C9H15BN2O2/c1-4-5-9-11-6-8(7-12-9)10(13-2)14-3/h6-7H,4-5H2,1-3H3 |
Clave InChI |
ZVKAQHRKGLXCGI-UHFFFAOYSA-N |
SMILES |
B(C1=CN=C(N=C1)CCC)(OC)OC |
SMILES canónico |
B(C1=CN=C(N=C1)CCC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



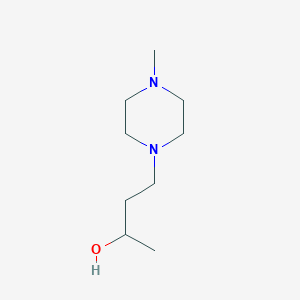


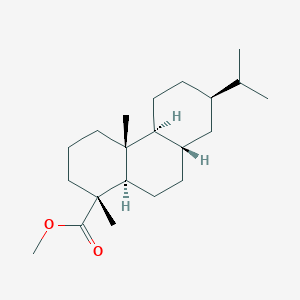
![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)


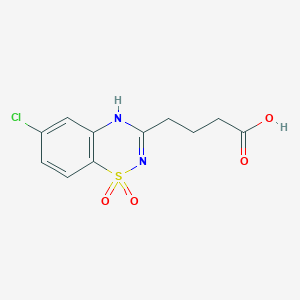
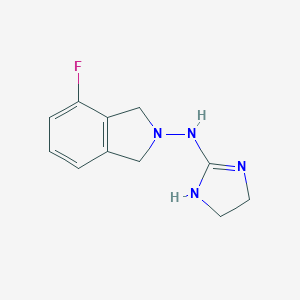

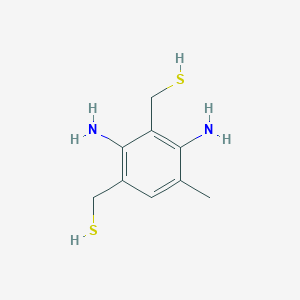
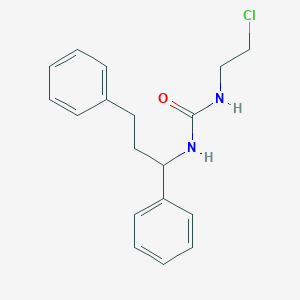

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)